molecular formula C8H18N2 B13465073 N1,N3-dimethylcyclohexane-1,3-diamine

N1,N3-dimethylcyclohexane-1,3-diamine

Cat. No.: B13465073
M. Wt: 142.24 g/mol
InChI Key: YDFDTKKXMZRNHR-UHFFFAOYSA-N
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Description

N1,N3-dimethylcyclohexane-1,3-diamine is an organic compound with the molecular formula C8H18N2. It is a derivative of cyclohexane, where two hydrogen atoms on the 1 and 3 positions are replaced by methyl groups and two hydrogen atoms are replaced by amino groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N3-dimethylcyclohexane-1,3-diamine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclohexanone in the presence of methylamine. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N1,N3-dimethylcyclohexane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N1,N3-dimethylcyclohexane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N1,N3-dimethylcyclohexane-1,3-diamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-dimethylcyclohexane-1,3-diamine
  • N1,N2-dimethylcyclohexane-1,2-diamine
  • trans-N,N-dimethylcyclohexane-1,2-diamine

Uniqueness

N1,N3-dimethylcyclohexane-1,3-diamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N,3-N-dimethylcyclohexane-1,3-diamine

InChI

InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3

InChI Key

YDFDTKKXMZRNHR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC(C1)NC

Origin of Product

United States

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